6-Methoxy-2-(3-phenoxybenzoyl)pyridine
CAS No.: 1187167-88-9
Cat. No.: VC2819618
Molecular Formula: C19H15NO3
Molecular Weight: 305.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187167-88-9 |
|---|---|
| Molecular Formula | C19H15NO3 |
| Molecular Weight | 305.3 g/mol |
| IUPAC Name | (6-methoxypyridin-2-yl)-(3-phenoxyphenyl)methanone |
| Standard InChI | InChI=1S/C19H15NO3/c1-22-18-12-6-11-17(20-18)19(21)14-7-5-10-16(13-14)23-15-8-3-2-4-9-15/h2-13H,1H3 |
| Standard InChI Key | ZFGRSZRUROHYLP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Introduction
6-Methoxy-2-(3-phenoxybenzoyl)pyridine is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and biological research. This compound is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a phenoxybenzoyl moiety at the 2-position. Its unique structure confers specific chemical and biological properties, making it a valuable candidate for further research into therapeutic applications and biochemical studies.
Synthesis of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine
The synthesis of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine typically involves a two-step process starting from commercially available precursors such as 6-methoxypyridine-2-carboxylic acid and 3-phenoxybenzoyl chloride. The reaction is often carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane under reflux conditions.
Synthesis Steps:
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Preparation of Precursors: Obtain 6-methoxypyridine-2-carboxylic acid and 3-phenoxybenzoyl chloride.
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Coupling Reaction: React the carboxylic acid with 3-phenoxybenzoyl chloride in the presence of a base.
Biological Activity and Mechanism of Action
6-Methoxy-2-(3-phenoxybenzoyl)pyridine is known to modulate the activity of protein kinase C (PKC), a family of enzymes involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By influencing PKC signaling pathways, this compound can exert significant biological effects, making it a candidate for therapeutic applications.
Biological Activities:
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Antibacterial Activity: Shows significant inhibition against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli.
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Antioxidant Activity: Exhibits high scavenging activity against free radicals.
Research Findings and Applications
This compound has several scientific research applications, including its use as a lead compound for drug development and as a tool for studying chemical reactions. Its potential therapeutic effects are being investigated, particularly in relation to its ability to modulate cellular signaling pathways.
Data Table: Biological Activities of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine
| Biological Activity | Target Organism/Cell Line | Methodology | Results |
|---|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | Agar well-diffusion method | Significant inhibition at 100 mg/mL |
| Antibacterial | Escherichia coli | Agar well-diffusion method | Moderate inhibition observed |
| Antioxidant | Various cell lines | DPPH radical scavenging assay | High scavenging activity noted |
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